
Uridine-5'-diphosphate
Overview
Description
Synthesis Analysis
- Uridine Diphosphate Glucose Pyrophosphorylase (UGD) : Catalyzes the conversion of uridine monophosphate (UMP) and glucose-1-phosphate into UDP-glucose .
- UDP-Glucose Dehydrogenase (UGDH) : Converts UDP-glucose to UDP-glucuronic acid, which is involved in glycosylation reactions .
Molecular Structure Analysis
The molecular structure of UDP consists of the aforementioned components: pyrophosphate group, ribose sugar, and uracil base. It is a critical substrate for glycosyltransferases and other biosynthetic pathways .
Chemical Reactions Analysis
Scientific Research Applications
Enzymatic Glycan Synthesis
UDP is a crucial component in enzymatic glycan synthesis. It is the activated form of glucuronic acid (GlcA), which is a common building block of polysaccharides, proteoglycans, and glycoglycerolipids . The UDP activated form, UDP-GlcA, is the monosaccharide donor for these glucuronidation reactions .
Biosynthesis of UDP-GlcA
UDP-GlcA is biosynthesized via two pathways. One involves UDP-sugar pyrophosphorylase (EC:2.7.7.-, USP), catalyzed directly from the respective GlcA-1-phosphates (GlcA1P). The other pathway, common in bacteria and animals, is synthesis of UDP-GlcA from UDP-glucose (UDP-Glc) by UDP-glucose 6-dehydrogenase (EC 1.1.1.22, UDH) using nicotinamide adenine dinucleotide (NAD +) as a cofactor .
Cascade Synthesis of UDP-GlcA
A cost-effective way to produce UDP-GlcA has been developed using whole cells expressing hyperthermophilic enzymes to afford UDP-GlcA from starch . This method couples a coenzyme regeneration system with an appropriate expression level with UDP-glucose 6-dehydrogenase in a single strain .
Role in Cell Signaling
UDP serves as a ligand for P2Y receptors . It is an endogenous signaling molecule produced by damaged cells to attract macrophages . In response to neuronal damage, UDP promotes chemotaxis and chemokinesis in microglial cells .
Substrate for RNA Polymerase
Upon phosphorylation to UTP, UDP becomes a substrate for enzymes such as RNA polymerase(s) and GTPases . These enzymes are involved in a wide range of applications from the synthesis of RNA to the regulation of G-coupled protein receptors (GPCR) and cell signaling molecules such as Rho-signaling via guanine nucleotide exchange factors (GEF) .
Quantification of Metabolite Levels
UDP has been used as a standard for quantification of metabolite levels in murine tumor interstitial fluid by liquid chromatography-mass spectrometry (LC/MS) .
Mechanism of Action
Target of Action
Uridine-5’-diphosphate (UDP) interacts with a variety of targets, including enzymes and receptors, to perform its functions . Some of the primary targets include:
- This enzyme is found in Escherichia coli and plays a role in bacterial cell wall synthesis . This enzyme is found in humans and is involved in the synthesis of ABO blood group antigens . This enzyme is also found in Escherichia coli and is involved in the metabolism of galactose . This receptor is found in humans and is involved in the regulation of immune responses .
Mode of Action
Uridine-5’-diphosphate interacts with its targets to bring about changes in cellular processes. For example, it serves as a ligand for P2Y receptors, promoting chemotaxis and chemokinesis in microglial cells in response to neuronal damage . It also acts as a substrate for various enzymes, participating in reactions that lead to the synthesis or degradation of other molecules .
Biochemical Pathways
Uridine-5’-diphosphate is involved in several biochemical pathways:
- UDP is an important factor in glycogenesis. Before glucose can be stored as glycogen in the liver and muscles, the enzyme UDP-glucose pyrophosphorylase forms a UDP-glucose unit by combining glucose 1-phosphate with uridine triphosphate . UDP catalyzes the conversion of UDP-galactose (UDP-Gal) to UDP-glucose (UDP-Glc) through a mechanism involving the transient reduction of NAD . Dihydroorotate is oxidized to orotate by the enzyme dihydroorotate dehydrogenase. Orotate is then converted to orotidine-5’-monophosphate (OMP) by the enzyme orotate phosphoribosyltransferase (OPRT). OMP is then decarboxylated to uridine-5’-monophosphate (UMP) by the enzyme OMP decarboxylase .
Pharmacokinetics
It is known that uridine-5’-diphosphate is produced endogenously and participates in various metabolic processes .
Result of Action
The action of Uridine-5’-diphosphate results in various molecular and cellular effects. For instance, it promotes chemotaxis and chemokinesis in microglial cells in response to neuronal damage . It also serves as a precursor of glycogen and can be metabolized into UDPgalactose and UDPglucuronic acid, which can then be incorporated into polysaccharides as galactose and glucuronic acid .
Action Environment
The action of Uridine-5’-diphosphate can be influenced by various environmental factors. For example, the activity of the enzymes it interacts with can be affected by factors such as pH, temperature, and the presence of other molecules. Additionally, the concentration of Uridine-5’-diphosphate in the cell can be influenced by the availability of substrates and cofactors needed for its synthesis .
properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O12P2/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCTYIAWTASOJW-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O12P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001018933 | |
| Record name | Uridine diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Uridine 5'-diphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000295 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Uridine-5'-diphosphate | |
CAS RN |
58-98-0 | |
| Record name | Uridine diphosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uridine diphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uridine-5'-Diphosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03435 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Uridine diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Uridine 5'-(trihydrogen diphosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.372 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | URIDINE 5'-DIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G0F599A1Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Uridine 5'-diphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000295 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



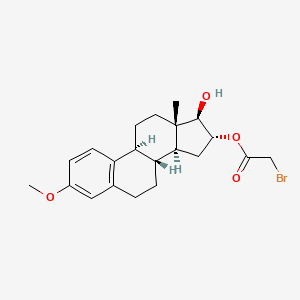

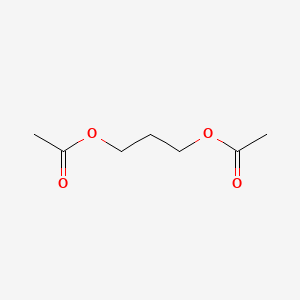


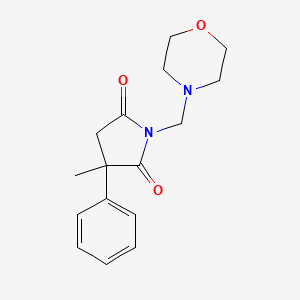
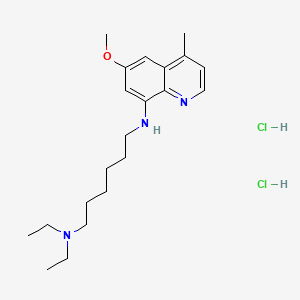


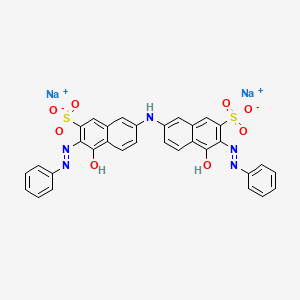

![Imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1205228.png)

![(7R)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1205232.png)